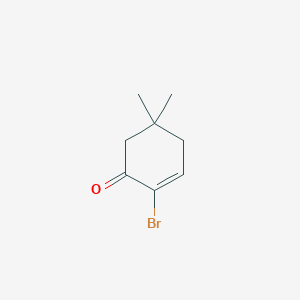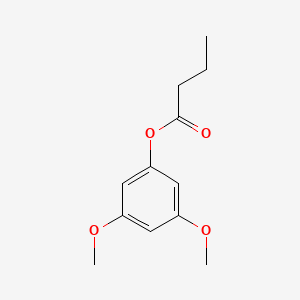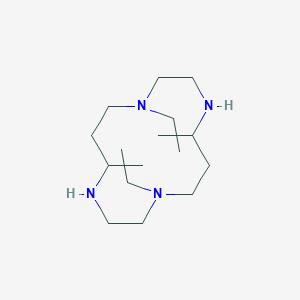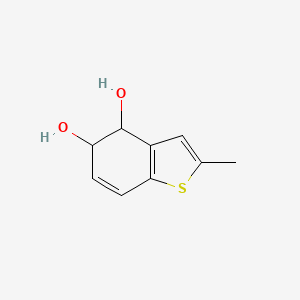
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol is a heterocyclic compound that belongs to the benzothiophene family. This compound is characterized by a benzene ring fused with a thiophene ring, which contains sulfur. The presence of hydroxyl groups at positions 4 and 5 adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-methylthiophenol with an appropriate diol precursor under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. The use of catalysts and advanced reaction techniques, such as microwave-assisted synthesis, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of hydroxyl groups and the sulfur atom in the thiophene ring .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl groups to carbonyl groups.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzene ring .
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl groups and sulfur atom play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: These compounds share a similar structure but contain an oxygen atom instead of sulfur.
Thiophene derivatives: These compounds have a sulfur atom in a five-membered ring but lack the fused benzene ring.
Uniqueness
2-Methyl-4,5-dihydro-1-benzothiophene-4,5-diol is unique due to the presence of both hydroxyl groups and a sulfur atom in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
185106-33-6 |
|---|---|
Molecular Formula |
C9H10O2S |
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-methyl-4,5-dihydro-1-benzothiophene-4,5-diol |
InChI |
InChI=1S/C9H10O2S/c1-5-4-6-8(12-5)3-2-7(10)9(6)11/h2-4,7,9-11H,1H3 |
InChI Key |
ZFFFTJUHIZZDOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C=CC(C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


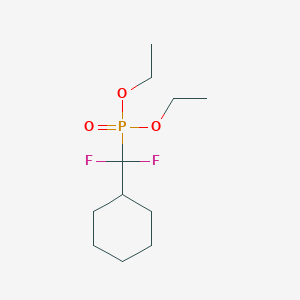
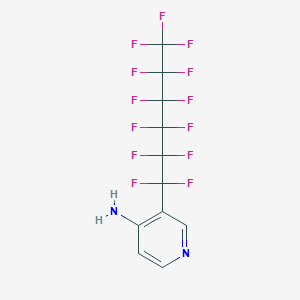
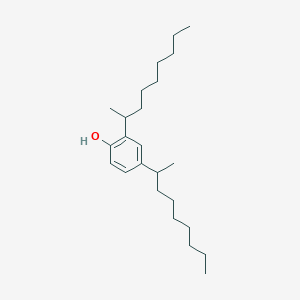
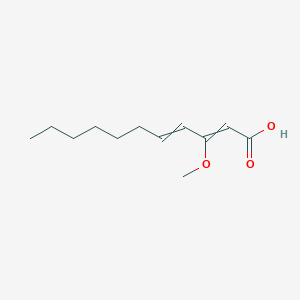
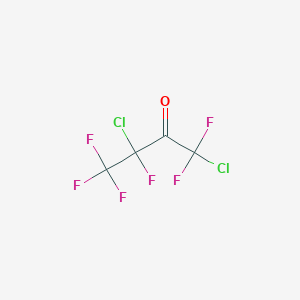
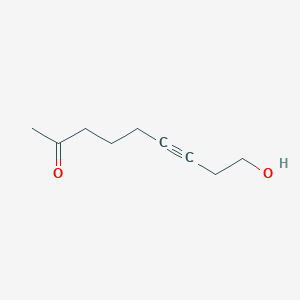
![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)
![Piperidine, 3-methyl-1-[2-methyl-1-(2-thienyl)cyclohexyl]-](/img/structure/B12557642.png)
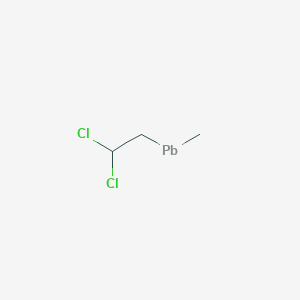
![3-Oxa-1-azatricyclo[3.1.0.0~2,6~]hexan-4-one](/img/structure/B12557649.png)
